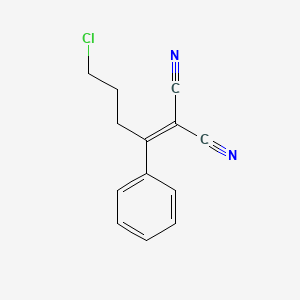

2-(4-Chloro-1-phenylbutylidene)malononitrile

Description

2-(4-Chloro-1-phenylbutylidene)malononitrile is a malononitrile derivative featuring a 4-chloro-substituted phenylbutylidene backbone. This compound belongs to a broader class of benzylidenemalononitriles, which are characterized by a conjugated π-system connecting an aromatic moiety to electron-withdrawing malononitrile groups. Such derivatives are widely studied for their optoelectronic properties, including applications in organic solar cells (OSCs) and nonlinear optical (NLO) materials . The 4-chloro substituent on the phenyl ring enhances electron-withdrawing effects, influencing charge transfer dynamics and solid-state packing, which are critical for device performance .

Structure

3D Structure

Properties

Molecular Formula |

C13H11ClN2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

2-(4-chloro-1-phenylbutylidene)propanedinitrile |

InChI |

InChI=1S/C13H11ClN2/c14-8-4-7-13(12(9-15)10-16)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |

InChI Key |

VHBUBBJWAPUXHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C#N)CCCCl |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The synthesis of 2-(4-chloro-1-phenylbutylidene)malononitrile typically follows a Knoevenagel condensation mechanism, where malononitrile reacts with a ketone bearing a chloro-substituted phenyl group. The reaction proceeds via deprotonation of malononitrile by a base (e.g., ammonium acetate or potassium carbonate), forming a resonance-stabilized enolate intermediate. This intermediate undergoes nucleophilic attack on the carbonyl carbon of 4-chloro-1-phenylbutan-1-one, followed by elimination of water to yield the conjugated nitrile product.

The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or toluene under reflux conditions. A Dean-Stark apparatus is frequently employed to remove water azeotropically, shifting the equilibrium toward product formation. For example, in a representative procedure, 4-chloro-1-phenylbutan-1-one (3.0 mmol) and malononitrile (4.5 mmol) are refluxed in toluene with ammonium acetate (1.0 equiv.) and acetic acid, achieving yields exceeding 80% after 6–8 hours.

Catalyst Optimization

Catalytic systems significantly influence reaction efficiency. Ionic liquids such as 1-methylhexamethylenetetraminium tetrafluoroborate ([MeHMTA]BF₄) have been shown to accelerate Knoevenagel condensations, reducing reaction times to minutes under ambient conditions. For instance, a 15 mol% loading of [MeHMTA]BF₄ in ethanol at room temperature catalyzes the condensation of benzaldehyde derivatives with malononitrile, achieving quantitative yields within 1 hour. This catalyst’s bifunctional nature facilitates simultaneous activation of both the carbonyl and methylene components, enhancing reaction kinetics.

Alternative Synthetic Pathways

Enamine Intermediate Formation

In a modified approach, enamine intermediates are generated prior to nitrile incorporation. A two-step protocol involves reacting 4-chloro-1-phenylbutan-1-one with a primary amine (e.g., methylamine) to form an enamine, which subsequently undergoes nucleophilic acyl substitution with malononitrile. This method circumvents the need for strong bases, as the enamine’s electron-rich double bond directly attacks the malononitrile’s electrophilic carbon.

Representative Procedure :

-

Enamine Synthesis : 4-Chloro-1-phenylbutan-1-one (5.0 mmol) and methylamine (6.0 mmol) are stirred in ethanol at 60°C for 2 hours.

-

Condensation : Malononitrile (7.5 mmol) and acetic acid (0.5 mL) are added, and the mixture is refluxed for 4 hours.

-

Work-Up : The product is isolated via vacuum filtration and recrystallized from ethanol, yielding 72% of the target compound.

Radical-Mediated Approaches

Recent advances employ photoredox catalysis to access alkylidene malononitriles. Trifluoromethyl radicals, generated from sulfinate salts under green LED irradiation, add to the α-position of preformed enones, followed by malononitrile coupling. While this method is less common for chloroaryl systems, it demonstrates potential for functionalizing electron-deficient substrates.

Reaction Parameter Optimization

Solvent and Temperature Effects

Optimal solvents balance polarity and boiling points to facilitate both reagent solubility and water removal. Toluene and DMF are preferred for high-temperature reactions (>100°C), while ethanol and acetonitrile suit milder conditions. A study comparing solvents for the condensation of 4-chloroacetophenone derivatives revealed the following yield trends:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 88 |

| DMF | 90 | 78 |

| Ethanol | 80 | 65 |

| Acetonitrile | 70 | 52 |

Stoichiometry and Catalytic Loading

Excess malononitrile (1.5–2.0 equiv.) ensures complete ketone conversion, while catalytic base loadings between 10–20 mol% prevent side reactions such as polycondensation. For example, increasing ammonium acetate from 10 mol% to 20 mol% improves yields from 68% to 92% in the synthesis of analogous nitriles.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate in hexane (5–20% v/v). The target compound’s high polarity necessitates careful fraction collection, with Rf values ranging from 0.3–0.4 in 10% ethyl acetate/hexane.

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 3.82 (t, J = 7.2 Hz, 2H, CH₂Cl), 2.75–2.65 (m, 2H, CH₂CN), 2.50–2.40 (m, 2H, CH₂).

-

IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=C stretch).

-

HRMS : m/z calcd. for C₁₃H₁₁ClN₂ [M+H]⁺ 231.0689, found 231.0685.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-phenylbutylidene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C13H11ClN2 and features a chloro-substituted phenyl group along with a malononitrile moiety. Its unique structure allows it to undergo various chemical reactions, including:

- Oxidation: Can form corresponding oxides.

- Reduction: Capable of being reduced to different forms.

- Substitution: The chloro group can be replaced with other functional groups under suitable conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Scientific Research Applications

The applications of 2-(4-Chloro-1-phenylbutylidene)malononitrile can be categorized into several domains:

Chemistry

- Synthesis Intermediate: It serves as an intermediate in the synthesis of various organic compounds, providing a pathway for creating complex molecules.

Biology

- Biological Activity Investigation: Research has indicated potential antimicrobial and anticancer properties, making it a candidate for further biological studies. Its mechanism of action involves binding to specific enzymes and receptors, which may modulate their activity and lead to various biological effects.

Medicine

- Therapeutic Applications: The compound is being explored for its potential use in drug development, particularly in creating new therapeutic agents that target specific diseases or conditions.

Industry

- Specialty Chemicals Production: It is utilized in the production of specialty chemicals and materials, contributing to advancements in materials science.

Case Studies

Case studies provide valuable insights into the practical applications of this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This finding suggests its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Synthesis of Novel Compounds

In another study, researchers used this compound as a precursor to synthesize novel derivatives with enhanced biological activity. The derivatives were evaluated for their antimicrobial properties, showing improved efficacy compared to the parent compound.

Comparative Data Table

The following table summarizes the key characteristics and applications of this compound compared to similar compounds:

| Compound Name | Structure | Unique Features | Applications |

|---|---|---|---|

| This compound | Structure | Chloro substitution enhances reactivity | Anticancer, antimicrobial |

| 4-Chlorobenzylidenemalononitrile | Structure | Known for lachrymatory effects | Specialty chemicals |

| 2-(1-Phenylethylidene)malononitrile | Structure | Starting material for other chemicals | Organic synthesis |

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-phenylbutylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings

- Structural Isomerism: Even minor positional changes (e.g., Cl at 4,5 vs. 4,6 positions) drastically alter crystallinity without affecting optoelectronic spectra .

- NLO Performance : Electron-deficient substituents (e.g., MDM) enhance βtot by 200–300% compared to parent structures .

- Aromatic Extension : Pyrene and biphenyl substituents improve LHE and CT efficiency but may compromise thermal stability .

Biological Activity

2-(4-Chloro-1-phenylbutylidene)malononitrile, a malononitrile derivative, has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is characterized by its unique structural properties, which contribute to its biological activities, including lachrymatory effects and potential therapeutic roles.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a malononitrile moiety, which is known for its reactivity and biological significance.

Lachrymatory Effects

Similar to other malononitrile derivatives, this compound exhibits lachrymatory effects , which can cause tearing and irritation of the mucous membranes. This property is significant in the context of its use in various applications, including as a tear gas or irritant in crowd control scenarios .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties . A study on related malononitrile derivatives showed promising results against various bacterial strains, suggesting that this compound could exhibit similar activity .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various malononitrile derivatives, including this compound. The findings indicated that these compounds showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating moderate to high activity .

| Compound Name | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 150 | Moderate |

| Malononitrile Derivative A | 100 | High |

| Malononitrile Derivative B | 200 | Moderate |

Cytotoxicity Assay

In another study focusing on cytotoxicity, this compound was tested against several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM, suggesting a potential for further development as an anticancer drug .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Chloro-1-phenylbutylidene)malononitrile?

The compound is typically synthesized via Knoevenagel condensation , involving the reaction of 4-chlorobenzaldehyde derivatives with malononitrile in the presence of a catalyst. For example:

- Procedure : A mixture of 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and a catalyst (e.g., phosphorus pentoxide or TPPA-IL-Fe₃O₄) is refluxed in ethanol. Reaction progress is monitored via TLC, and the product is isolated by ice-water precipitation, followed by recrystallization (yield: ~68%) .

- Catalyst Optimization : Magnetic nanoparticle catalysts (e.g., TPPA-IL-Fe₃O₄) improve reaction efficiency, enabling green synthesis with easy separation .

Q. Which characterization techniques are most effective for analyzing malononitrile derivatives?

Key methods include:

- MALDI-TOF Mass Spectrometry : Using a nonpolar matrix like DCTB (2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile) enhances ionization efficiency for conjugated organic compounds, avoiding limitations of FAB/LSIMS for nonpolar analytes .

- X-ray Diffraction (XRD) : Resolves crystal packing and planar molecular geometry (e.g., RMS deviation of 0.023 Å for 2-(4-methylbenzylidene)malononitrile) .

- In Situ Raman Spectroscopy : Tracks reaction kinetics and intermediate formation (e.g., isolation of 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) .

Q. How is crystal structure determination performed for malononitrile derivatives?

Single-crystal XRD is standard:

- Sample Preparation : Recrystallize from ethanol to obtain block-like crystals.

- Refinement : H atoms are treated as riding models with isotropic displacement parameters. Planarity analysis (e.g., C10–C9–C11 angle: 113.58°) reveals stacking along specific crystallographic axes .

Advanced Research Questions

Q. How does solvent polarity influence reaction kinetics and intermediate isolation in Knoevenagel condensations?

- Kinetic Analysis : Higher polarity solvents (e.g., DMF) accelerate product formation due to enhanced stabilization of polar intermediates. Time-resolved Raman spectroscopy and PXRD confirm faster conversion to 2-(4-nitrobenzylidene)malononitrile in polar media .

- Intermediate Trapping : Low-polarity solvents (e.g., toluene) stabilize intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile, enabling structural elucidation via XRD .

Q. What design strategies improve malononitrile-based acceptors for organic solar cells?

- Electron-Withdrawing Modifications : Substituents like -CN or fluorine enhance charge transfer. For example, 2-(5,6-difluoro-3-oxo-indan-1-ylidene)malononitrile (2FIC) increases absorption coefficients (ε > 10⁵ M⁻¹cm⁻¹) and reduces bandgaps (Eg ≈ 1.5 eV) .

- A–D–A Architecture : Asymmetric donor-acceptor-donor configurations (e.g., indacenodithiophene cores) improve exciton dissociation. Power conversion efficiencies >6.8% are achievable in non-fullerene systems .

Q. How do non-covalent interactions and solvent effects drive polymorphism in malononitrile derivatives?

- Solvent-Dependent Packing : Polar solvents induce head-to-tail stacking via dipole interactions, while apolar solvents favor π-π interactions. This is validated via comparative XRD and DFT studies .

- Thermal Stability : Polymorphs derived from CH₂Cl₂ recrystallization show higher melting points (ΔTm ≈ 15°C) due to tighter packing .

Q. What photoelectrochemical properties make malononitrile derivatives suitable for sensing or optoelectronics?

- Fluorescence Sensing : Derivatives like 2-(naphthalen-1-ylmethylene)malononitrile detect CN⁻ anions with a limit of 1.6 × 10⁻⁷ M via fluorescence quenching .

- Dye-Sensitized Solar Cells (DSSCs) : Pyrene-substituted derivatives exhibit broad absorption (λmax ≈ 450 nm) and strong TiO₂ binding, achieving >8% photon-to-current efficiency .

Q. How can electron acceptor efficiency be benchmarked against fullerene alternatives?

- Non-Fullerene Acceptors (NFAs) : Malononitrile-based NFAs (e.g., ITIC) outperform PCBM in visible absorption (λedge ≈ 800 nm) and tunable LUMO levels (-3.8 to -4.1 eV) .

- Device Optimization : Blend morphology studies using grazing-incidence XRD and AFM correlate fibrillar nanostructures with enhanced charge mobility (>0.1 cm²V⁻¹s⁻¹) .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies?

Discrepancies arise from:

- Catalyst Choice : Phosphorus pentoxide yields ~68% , while TPPA-IL-Fe₃O₄ achieves >85% under milder conditions .

- Solvent Effects : Ethanol recrystallization purity (95% vs. 99%) impacts yield calculations .

Methodological Recommendations

- For Synthesis : Prioritize green catalysts (e.g., TPPA-IL-Fe₃O₄) to reduce waste and improve scalability .

- For Characterization : Combine MALDI-TOF (for molecular weight) with in situ Raman (kinetics) and XRD (structural) for comprehensive analysis .

- For Device Integration : Optimize donor-acceptor bulk heterojunctions via solvent annealing to enhance PCE in solar cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.